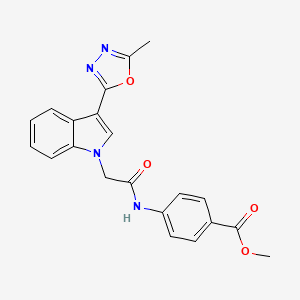

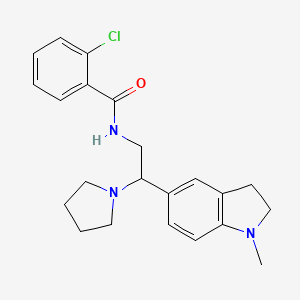

![molecular formula C16H24N2O2 B2497536 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423787-19-2](/img/structure/B2497536.png)

2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-oxa-7-azaspiro[4.4]nonane derivatives, closely related to the target compound, involves innovative methodologies. For example, a one-pot synthesis approach has been developed utilizing Mn(III)-based oxidation, highlighting a method that preserves the pyrrolidinedione ring while forming the spirocyclic scaffold in good yields (Thanh‐Truc Huynh et al., 2017). Similarly, novel synthesis routes have been explored to create spirocyclic oxetanes and benzimidazoles, expanding the versatility of spiro compounds (M. Gurry et al., 2015).

Molecular Structure Analysis

The molecular structure of spiroheterocyclic compounds, including 2-oxa-7-azaspiro[4.4]nonanes, features a unique arrangement that allows for diverse chemical reactivity and interactions. The X-ray crystallography of related compounds offers insights into their three-dimensional configurations, aiding in understanding their structural properties and potential reactivity patterns (A. Chiaroni et al., 2000).

Chemical Reactions and Properties

Spiro compounds, including 2-oxa-7-azaspiro[4.4]nonanes, participate in a variety of chemical reactions, reflecting their chemical properties. For instance, acid-catalyzed hydrolysis and acylation reactions have been studied, showcasing the compounds' reactivity towards forming new structures with potential biological activity (M. Y. Belikov et al., 2013).

Scientific Research Applications

Synthesis and Chemical Transformations

- Spirocyclic Compounds Synthesis : A study detailed the synthesis of 2-oxa-7-azaspiro[3.5]nonane through the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides, followed by oxidative cyclizations, showcasing a method to access complex spirocyclic structures including benzimidazole derivatives (Gurry, McArdle, & Aldabbagh, 2015).

- Microsomal Epoxide Hydrolase-Catalyzed Hydration : Research on a spiro oxetane-containing compound highlighted the role of microsomal epoxide hydrolase in the biotransformation of the oxetane moiety, revealing insights into drug metabolism and the physiological handling of such structures (Li et al., 2016).

Biological Activities and Mechanisms

- HIV Entry Inhibition : An investigation into the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, provides a foundation for the development of novel therapeutic agents targeting viral entry (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

- Antimicrobial Agents Synthesis : The creation of new spiroheterocyclic pyrylium salts and their evaluation as antimicrobial agents exemplifies the application of spirocyclic compounds in combating microbial infections (Al-Ahmadi & El-zohry, 1995).

Synthetic Strategies and Chemical Properties

- One-Pot Synthesis of Spirodiones : The one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation showcases an efficient approach to constructing spirocyclic frameworks, highlighting the versatility and reactivity of such compounds (Huynh, Nguyen, & Nishino, 2017).

properties

IUPAC Name |

2-oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-7-17-8-3-14(4-9-17)15(19)18-10-5-16(12-18)6-11-20-13-16/h1,14H,3-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQREUJNUXTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)